molecular formula C19H25NO7 B14655093 Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate CAS No. 52927-18-1

Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate

Cat. No.: B14655093
CAS No.: 52927-18-1
M. Wt: 379.4 g/mol
InChI Key: WEHAYUMZBRRVIQ-UHFFFAOYSA-N
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Description

Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate is a complex organic compound with the molecular formula C17H23NO7. It is characterized by the presence of an acetamido group, a phenyl group, and three ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of a strong acid catalyst to form triethyl 1,1,2-ethanetricarboxylate . This intermediate is then reacted with acetamide and a phenyl group donor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate is unique due to the presence of both an acetamido group and a phenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

52927-18-1

Molecular Formula

C19H25NO7

Molecular Weight

379.4 g/mol

IUPAC Name

triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate

InChI

InChI=1S/C19H25NO7/c1-5-25-16(22)15(14-11-9-8-10-12-14)19(20-13(4)21,17(23)26-6-2)18(24)27-7-3/h8-12,15H,5-7H2,1-4H3,(H,20,21)

InChI Key

WEHAYUMZBRRVIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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